molecular formula C17H18ClNO2 B13751248 4-((Dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride CAS No. 63112-44-7

4-((Dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride

Katalognummer: B13751248
CAS-Nummer: 63112-44-7
Molekulargewicht: 303.8 g/mol
InChI-Schlüssel: NCUXVFJVSKILEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((Dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride is a complex organic compound with significant interest in various scientific fields. This compound features a benzofuranol core substituted with a dimethylaminomethyl group and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-phenyl-5-benzofuranol with formaldehyde and dimethylamine under acidic conditions to introduce the dimethylaminomethyl group. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by adding hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is typically purified using crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-((Dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or thiolated derivatives.

Wissenschaftliche Forschungsanwendungen

4-((Dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-((Dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylaminomethyl group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-((Dimethylamino)methyl)-3-phenyl-5-benzofuranol hydrochloride is unique due to its specific combination of functional groups and the benzofuranol core, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

63112-44-7

Molekularformel

C17H18ClNO2

Molekulargewicht

303.8 g/mol

IUPAC-Name

(5-hydroxy-3-phenyl-1-benzofuran-4-yl)methyl-dimethylazanium;chloride

InChI

InChI=1S/C17H17NO2.ClH/c1-18(2)10-13-15(19)8-9-16-17(13)14(11-20-16)12-6-4-3-5-7-12;/h3-9,11,19H,10H2,1-2H3;1H

InChI-Schlüssel

NCUXVFJVSKILEL-UHFFFAOYSA-N

Kanonische SMILES

C[NH+](C)CC1=C(C=CC2=C1C(=CO2)C3=CC=CC=C3)O.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.